Product packaging for 1,3-Propanediol dimethacrylate(Cat. No.:CAS No. 1188-09-6)

1,3-Propanediol dimethacrylate

Cat. No.: B074687
CAS No.: 1188-09-6
M. Wt: 212.24 g/mol
InChI Key: HTWRFCRQSLVESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Propanediol dimethacrylate is a high-purity, difunctional methacrylate monomer extensively employed as a versatile crosslinking agent in polymer science and materials research. Its primary research value lies in its ability to form covalent bridges between polymer chains upon free-radical polymerization, thereby creating three-dimensional polymer networks. This crosslinking action significantly enhances the thermal stability, mechanical strength, chemical resistance, and dimensional integrity of the resulting polymers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O4 B074687 1,3-Propanediol dimethacrylate CAS No. 1188-09-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1188-09-6

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

3-(2-methylprop-2-enoyloxy)propyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H16O4/c1-8(2)10(12)14-6-5-7-15-11(13)9(3)4/h1,3,5-7H2,2,4H3

InChI Key

HTWRFCRQSLVESJ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCCOC(=O)C(=C)C

Canonical SMILES

CC(=C)C(=O)OCCCOC(=O)C(=C)C

Other CAS No.

1188-09-6

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for 1,3 Propanediol Dimethacrylate and Associated Monomers

Esterification and Transesterification Pathways for Dimethacrylate Synthesis

The formation of the diester, 1,3-propanediol (B51772) dimethacrylate, is typically accomplished by creating ester linkages between the diol (1,3-propanediol) and a methacrylate (B99206) source. This can be done either directly with methacrylic acid or through an exchange reaction with a methacrylate ester.

Direct esterification is a fundamental method for synthesizing dimethacrylate esters. This equilibrium reaction involves the direct reaction of a diol, in this case, 1,3-propanediol, with two equivalents of methacrylic acid in the presence of an acid catalyst.

HOCH₂CH₂CH₂OH + 2 CH₂(CH₃)COOH ⇌ CH₂(CH₃)COO-CH₂CH₂CH₂-OOC(CH₃)C=CH₂ + 2 H₂O

To drive the equilibrium towards the product side and achieve high yields, the water formed as a byproduct must be continuously removed from the reaction mixture, often through azeotropic distillation. The process is typically conducted at elevated temperatures, which necessitates the use of polymerization inhibitors to prevent the premature polymerization of the monomer product. Similar esterification processes are employed for other diols, such as ethylene (B1197577) glycol and neopentyl glycol, highlighting the versatility of this method. google.comikm.org.my

Transesterification offers an alternative route to direct esterification. In this process, 1,3-propanediol is reacted with a methacrylate ester, commonly methyl methacrylate (MMA), in the presence of a suitable catalyst. google.com

The reaction can be summarized as:

HOCH₂CH₂CH₂OH + 2 CH₂(CH₃)COOCH₃ ⇌ CH₂(CH₃)COO-CH₂CH₂CH₂-OOC(CH₃)C=CH₂ + 2 CH₃OH

This method avoids the production of water, instead generating a low-boiling alcohol byproduct, such as methanol. google.com The removal of this alcohol, often as an azeotrope with the reactant ester, shifts the equilibrium toward the formation of the desired dimethacrylate product. google.comgoogle.com Transesterification can be catalyzed by a variety of compounds, including metal-based catalysts and strong bases. google.comwipo.int This process is widely applicable for producing various di(meth)acrylic acid esters. google.com

Table 1: Comparison of Synthesis Pathways for Dimethacrylates

Feature Direct Esterification Transesterification
Reactants Diol, Methacrylic Acid Diol, Methacrylate Ester (e.g., MMA)
Byproduct Water Alcohol (e.g., Methanol)
Catalysts Typically Acidic (e.g., p-TsOH, H₂SO₄) Metal Compounds, Strong Bases (e.g., Zirconium chelates, LiOH)
Driving Force Removal of water Removal of alcohol byproduct

| Inhibitors | Required to prevent heat-induced polymerization | Required to prevent heat-induced polymerization |

The synthetic principles of esterification and transesterification are broadly applied to produce a variety of dimethacrylate monomers with different diol backbones.

Neopentyl Glycol Dimethacrylate (NPGDMA): This functional monomer is also prepared via esterification of neopentyl glycol with methacrylic acid or by transesterification with methyl methacrylate. google.comgoogle.com One patented method describes the synthesis of NPGDMA using methyl methacrylate and neopentyl glycol in the presence of a composite catalyst of carbonate and thiocyanate. google.com Another approach uses sodium bisulfate as a catalyst for the direct esterification reaction, achieving yields of over 94%. google.com

Glycerol Dimethacrylate (GDM): The synthesis of glycerol dimethacrylate can be accomplished by reacting glycidyl methacrylate with methacrylic acid. prepchem.com In a specific preparation, this reaction is conducted at 100–115°C under a nitrogen atmosphere with dibutyl tin dilaurate as a catalyst. prepchem.com Glycerol dimethacrylate is a monomer used in the preparation of various polymeric materials, often as a cross-linking agent. biosynth.com

Catalytic Systems and Reaction Engineering for Enhanced Yields

Inorganic salts can also serve as effective catalysts. For instance, sodium bisulfate has been used to efficiently catalyze the esterification of neopentyl glycol with methacrylic acid, resulting in a high ester yield. google.com While this example demonstrates its use in esterification, various metal salts are more commonly employed for transesterification. These include zirconium chelates, alkali metal salts like potassium carbonate, and lithium compounds such as lithium hydroxide. google.comgoogle.comwipo.intgoogle.com The choice of catalyst can significantly shorten reaction times and improve efficiency. google.com For example, composite catalysts combining carbonates and thiocyanates have been shown to have good catalytic effect in the transesterification synthesis of NPGDMA. google.com

Table 2: Examples of Catalytic Systems in Dimethacrylate Synthesis

Monomer Synthesis Pathway Catalyst Reported Yield/Efficiency
Neopentyl Glycol Dimethacrylate Esterification Sodium Bisulfate > 94% google.com
Neopentyl Glycol Dimethacrylate Transesterification Carbonate and Thiocyanate Composite Shortened reaction time, reduced polymer formation google.com
Glycerol Dimethacrylate Esterification (from Glycidyl Methacrylate) Dibutyl Tin Dilaurate Reaction proceeds until acid value is ≤ 2 prepchem.com

Novel Organometallic or Heterogeneous Catalytic Approaches

The synthesis of 1,3-propanediol dimethacrylate and related monomers is increasingly benefiting from the development of novel organometallic and heterogeneous catalysts that offer improved efficiency, selectivity, and environmental profiles over traditional methods. A primary route to this compound is the transesterification of methyl methacrylate with 1,3-propanediol. In this context, zirconium-based organometallic compounds have emerged as highly effective catalysts. Specifically, chelates of zirconium with 1,3-dicarbonyl compounds have been successfully employed. googleapis.com These catalysts facilitate the production of di(meth)acrylic acid esters in high purity, a critical factor for their subsequent use in polymerization. googleapis.com An advantage of these zirconium catalysts is that they can be precipitated post-reaction, for instance with phosphoric acid, resulting in a final product with minimal metal contamination (less than 0.1 ppm). googleapis.comgoogle.com

Another innovative approach involves the use of mixed salt acetylacetonate catalysts, such as a combination of zinc acetylacetonate (Zn(acac)₂) and lithium chloride (LiCl). epo.org This dual catalyst system has demonstrated high conversion rates in the transesterification of methyl methacrylate with various alcohols, suggesting its potential applicability for the synthesis of this compound. epo.org

Heterogeneous catalysts are also gaining traction for the synthesis of methacrylate precursors. For the oxidative esterification of 1,3-propanediol to methyl 3-hydroxypropionate, a precursor to methyl acrylate (B77674), gold-palladium catalysts supported on titania have shown high activity. researchgate.net This demonstrates the potential of heterogeneous systems to transform bio-based diols into valuable monomer precursors under controlled oxidation conditions. researchgate.net Furthermore, for the direct synthesis of 1,3-propanediol from glycerol, bimetallic catalysts, particularly platinum-tungsten (Pt-W) systems, are promising for their high efficiency and selectivity. magtech.com.cn The development of such robust heterogeneous catalysts is a key step toward more sustainable chemical production pathways. magtech.com.cnqub.ac.uk

Catalyst TypeReactionKey FindingsReference
Zirconium chelates with 1,3-dicarbonyl compoundsTransesterification of methyl methacrylate with 1,3-propanediolProduces high-purity dimethacrylates; catalyst is easily removed by precipitation, leading to low metal contamination in the final product. googleapis.comgoogle.com
Mixed salt acetylacetonates (e.g., Zn(acac)₂ and LiCl)Transesterification of methyl methacrylate with alcoholsDemonstrates high conversion rates and potential for efficient synthesis of various methacrylate esters. epo.org
Titania-supported gold-palladium catalystsOxidative esterification of 1,3-propanediolHigh catalytic activity for the conversion of diols to valuable monomer precursors like methyl 3-hydroxypropionate. researchgate.net
Bimetallic catalysts (e.g., Pt-W systems)Hydrogenolysis of glycerol to 1,3-propanediolHigh efficiency and selectivity for producing the 1,3-propanediol precursor from bio-based glycerol. magtech.com.cn
Table 1: Overview of Novel Catalytic Approaches

Process Optimization and Purity Considerations

The purification of methacrylate monomers is a critical step in their production, as impurities can adversely affect polymerization processes and the properties of the final polymer. ikm.org.my Distillation is a primary method for purification, and advanced techniques like reactive distillation and semicontinuous distillation are being employed to enhance efficiency and product purity. google.comresearchgate.net

Reactive distillation combines chemical reaction and separation in a single unit, which can be particularly advantageous for equilibrium-limited reactions like esterification. google.comresearchgate.net This technique has been proposed for the continuous synthesis and separation of methyl methacrylate, where it can simplify the process flow and reduce energy consumption. google.comresearchgate.net By integrating reaction and separation, the product is continuously removed from the reaction zone, which can shift the equilibrium and lead to higher conversions. google.com

For multicomponent mixtures, semicontinuous distillation offers a flexible and efficient separation method. researchgate.net This approach combines features of both batch and continuous distillation, allowing for the separation of ternary mixtures into high-purity fractions. researchgate.net It can be particularly useful for isolating the desired dimethacrylate product from unreacted starting materials and byproducts. Furthermore, azeotropic distillation is a key technique used to remove water and other impurities during the purification of monomers like methyl methacrylate. google.comgoogle.com

The prevention of premature polymerization is a major concern during the synthesis and purification of methacrylate monomers, which are susceptible to radical polymerization, especially at elevated temperatures used in distillation. ikm.org.my Polymerization inhibitors are chemical compounds added to monomers to prevent this unwanted self-polymerization. ikm.org.my

A variety of inhibitors are used, with phenolic compounds being among the most common. Hydroquinone (HQ) and hydroquinone monomethyl ether (MEHQ) are frequently employed to stabilize (meth)acrylate monomers during synthesis and storage. googleapis.comgoogle.com These inhibitors function by scavenging free radicals that initiate the polymerization process.

Phenothiazine and its derivatives are another important class of inhibitors, which can be used alone or in combination with other compounds to enhance their effectiveness. rsc.orgnih.govresearchgate.netgoogle.comnih.gov The choice of inhibitor and its concentration must be carefully managed, as residual inhibitors or their byproducts can affect the subsequent polymerization of the monomer into a final product. ikm.org.my The strategic use of these inhibitors is crucial for ensuring the safe and efficient production of high-purity this compound.

Inhibitor ClassExamplesFunctionReference
Phenolic CompoundsHydroquinone (HQ), Hydroquinone monomethyl ether (MEHQ)Scavenge free radicals to prevent premature polymerization during synthesis and storage. googleapis.comgoogle.com
Thiazine DerivativesPhenothiazineActs as a powerful inhibitor, often used in combination with other compounds for enhanced stability. rsc.orgnih.gov
Table 2: Common Polymerization Inhibitors in Methacrylate Synthesis

Integration of Bio-Sourced Precursors for Sustainable Dimethacrylate Production

The shift towards a bio-based economy has spurred significant interest in producing chemicals and polymers from renewable resources to reduce reliance on fossil fuels and mitigate environmental impact. mdpi.com 1,3-propanediol, a key precursor for this compound, is a prime example of a bio-based platform chemical. qub.ac.ukresearchgate.net

The biotechnological production of 1,3-propanediol (1,3-PDO) offers a sustainable alternative to traditional petrochemical routes. qub.ac.uk This is primarily achieved through the fermentation of renewable feedstocks like glucose (from starch) or crude glycerol, a byproduct of biodiesel production. researchgate.net

A variety of microorganisms, including species of Clostridium, Enterobacter, and genetically engineered Escherichia coli and Saccharomyces cerevisiae, are capable of converting these feedstocks into 1,3-PDO. The fermentation process from glycerol is well-established, with several bacterial strains able to perform this bioconversion. magtech.com.cn

More advanced strategies focus on the direct production of 1,3-PDO from glucose. This often involves genetically engineered microorganisms that combine the metabolic pathway for converting glucose to glycerol with the pathway for converting glycerol to 1,3-PDO. researchgate.net This integrated approach avoids the need for an intermediate glycerol purification step and represents a significant advancement in the cost-effective production of bio-based 1,3-PDO. researchgate.net

FeedstockMicroorganism ExamplesProcessKey AdvantagesReference
GlycerolClostridium, EnterobacterDirect fermentationUtilizes a waste stream from biodiesel production. magtech.com.cn
GlucoseGenetically engineered E. coli or S. cerevisiaeIntegrated fermentation pathwaysDirect conversion from a readily available sugar source. researchgate.net
Table 3: Biotechnological Production Routes for 1,3-Propanediol

LCA studies have shown that bio-based polymers can offer a reduced carbon footprint compared to their petrochemical counterparts. mdpi.comchalmers.se For instance, Susterra® propanediol (B1597323), a 100% bio-based 1,3-PDO, has been shown to maintain or even improve performance properties such as flexibility and resistance in coatings while offering environmental benefits. specialchem.com

The incorporation of bio-based diols can also influence the physical properties of the resulting polymers. For example, the use of branched diols derived from biomass can lead to polyesters with higher glass transition temperatures compared to those made with their linear counterparts. rsc.org While the direct impact on this compound polymers is an area of ongoing research, the use of bio-based 1,3-propanediol in other polymer systems, such as poly(propylene furandicarboxylate) copolyesters, has been shown to alter thermal behavior and gas barrier properties. rsc.org The ability to tune polymer properties through the use of novel bio-based monomers opens up new possibilities for designing sustainable materials with specific performance characteristics. mdpi.comrsc.orgresearchgate.net

Polymerization Kinetics and Reaction Mechanisms of 1,3 Propanediol Dimethacrylate Systems

Thermal Polymerization Mechanisms and Kinetics

Thermal polymerization utilizes heat to generate the initial free radicals required to start the polymerization chain reaction. This method is distinct from photopolymerization, which uses light.

Thermal curing of 1,3-propanediol (B51772) dimethacrylate relies on the inclusion of a thermal initiator in the monomer formulation. These initiators are molecules that are stable at room temperature but decompose into highly reactive free radicals upon heating. nih.gov The most common types of thermal initiators for methacrylate (B99206) polymerization are peroxides and azo compounds.

Peroxides: Benzoyl peroxide (BPO) is a widely used example. When heated, the relatively weak oxygen-oxygen single bond in the peroxide molecule undergoes homolytic cleavage, yielding two free radicals. These radicals then attack the carbon-carbon double bond of a methacrylate monomer, initiating the polymerization chain.

Azo Compounds: Azobisisobutyronitrile (AIBN) is another common initiator. Upon heating, it decomposes to release a molecule of nitrogen gas (N₂) and two cyanopropyl radicals. The stability of the extruded nitrogen molecule provides a strong thermodynamic driving force for this decomposition.

The choice of initiator depends on the desired curing temperature. Different initiators have different decomposition rates at various temperatures, typically characterized by their half-life. The initiator's half-life is the time required for half of the initiator molecules to decompose at a specific temperature. Formulations for thermal curing are designed by selecting an initiator whose decomposition kinetics are appropriate for the intended processing temperature and time. fytronix.com In some cases, systems can be designed to generate radicals through the thermal self-initiation of the monomer itself at very high temperatures, though this is less controlled. drexel.edupsecommunity.org

The kinetics of thermal polymerization can be analyzed under two primary conditions: isothermal (constant temperature) and non-isothermal (programmed temperature change). researchgate.net Differential Scanning Calorimetry (DSC) is a key technique for both types of analysis, as it measures the heat released during the reaction, which is proportional to the extent of conversion. nih.gov

Isothermal Analysis: In this method, the sample is rapidly heated to a specific curing temperature, and the heat flow is recorded over time until the reaction is complete. The resulting data can be used to determine parameters like the time to peak reaction rate and the total conversion achieved at that temperature. By conducting experiments at several different temperatures, the activation energy (Ea) of the polymerization can be calculated using the Arrhenius equation. mdpi.com

Non-isothermal Analysis: This involves heating the sample at a constant rate (e.g., 5, 10, 15, or 20 °C/min) and recording the heat flow as a function of temperature. mdpi.com This method provides information over a wide temperature range in a single experiment. The resulting thermograms show an exothermic peak where the polymerization occurs. The shape and position of this peak change with the heating rate. Several kinetic models, often referred to as model-free isoconversional methods, can be applied to non-isothermal data to determine the activation energy as a function of conversion. nih.gov Prominent models include:

Kissinger Method: Relates the peak temperature of the exotherm to the heating rate to calculate a single value for the activation energy. mdpi.comnih.gov

Ozawa-Flynn-Wall (OFW) Method: An integral method that uses the temperatures at specific conversion levels across different heating rates to calculate activation energy. mdpi.comnih.gov

Kissinger-Akahira-Sunose (KAS) Method: Another integral isoconversional method considered more accurate than the OFW method. mdpi.comnih.gov

These analyses are crucial for understanding how 1,3-propanediol dimethacrylate systems will behave during thermal curing processes, allowing for the optimization of curing cycles to achieve desired material properties. researchgate.net

Analysis TypeDescriptionKey OutputCommon Models
Isothermal Reaction monitored at a constant temperature. mdpi.comReaction rate constants at specific temperatures, degree of conversion.Arrhenius equation
Non-isothermal Reaction monitored during a constant heating rate. mdpi.comActivation energy (Ea) as a function of conversion, reaction mechanism.Kissinger, Ozawa-Flynn-Wall (OFW), Kissinger-Akahira-Sunose (KAS). mdpi.comnih.gov

Polymerization-Induced Shrinkage and Stress Evolution in Dimethacrylate Networks

The evolution of stress is intrinsically linked to the progression of the polymerization reaction. In the initial liquid (pre-gel) stage, the material can flow, and any shrinkage that occurs does not generate significant stress. nih.gov However, once the system reaches its gel point, a continuous polymer network is formed, and the material begins to develop a modulus, transitioning from a viscous liquid to an elastic solid. From this point onwards, any further polymerization shrinkage is constrained by the now-solid network and its adhesion to surrounding surfaces. This constraint prevents the material from shrinking freely, leading to the buildup of internal tensile stresses. nih.gov

The magnitude of the final stress depends on several factors:

Volumetric Shrinkage: A higher total shrinkage potential leads to higher stress.

Degree of Conversion: Stress increases as the polymerization reaction progresses past the gel point. nih.gov

Modulus Development: A material that develops a high elastic modulus early in the curing process will generate higher stress because it is more resistant to deformation. nih.govnih.gov

High internal stresses can compromise the performance and integrity of the final product, leading to defects such as micro-cracking, loss of adhesion to substrates, and dimensional instability. nih.gov Therefore, understanding and mitigating polymerization stress is a critical aspect of designing and applying dimethacrylate-based polymer systems.

Role of Reactive Diluents and Co-monomers in Modulating Polymerization Behavior

In many applications, this compound would not be used alone but as part of a formulation containing other co-monomers, often referred to as reactive diluents. bohrium.com These are typically lower molecular weight, low-viscosity monomers that are added to modulate the properties of the resin and the final polymer network. taylorandfrancis.com

The primary functions and effects of reactive diluents and co-monomers include:

Viscosity Reduction: High molecular weight dimethacrylates can be very viscous, making them difficult to process. Adding a low-viscosity reactive diluent improves the flowability of the resin, which is essential for applications like coatings and composites where good wetting and impregnation are required. nist.govtaylorandfrancis.com

Increased Reactivity and Conversion: The addition of a less viscous co-monomer enhances the mobility of the reacting species in the initial stages of polymerization. nist.gov This can delay the onset of autoacceleration and, more importantly, delay vitrification, allowing the system to achieve a higher final degree of conversion. nist.gov This reduces the amount of unreacted residual monomer in the cured polymer, which is often desirable for improving mechanical properties and biocompatibility.

Modification of Network Properties: The chemical structure of the co-monomer influences the architecture and properties of the final crosslinked network. For example, co-polymerizing a rigid dimethacrylate with a more flexible one can tailor the final material's modulus, toughness, and glass transition temperature (Tg). mdpi.com Using co-monomers with different functionalities can alter the crosslink density.

Polymer Network Structure and Morphology of 1,3 Propanediol Dimethacrylate Based Materials

Crosslinked Network Formation and Characterization

The formation of a polymer network from 1,3-propanediol (B51772) dimethacrylate monomers is a complex process that involves the conversion of discrete monomer units into a continuous, covalently bonded structure. This process is highly dependent on the polymerization conditions and the inherent chemical nature of the monomer.

The chemical crosslink density is a fundamental parameter that defines the number of effective crosslinks per unit volume in the polymer network. It is directly related to the concentration of the difunctional 1,3-propanediol dimethacrylate monomer and the degree of conversion of its methacrylate (B99206) groups. One common method to estimate the crosslink density is through equilibrium swelling experiments. By immersing the crosslinked polymer in a suitable solvent, the extent of swelling can be related to the crosslink density using the Flory-Rehner theory.

Another approach involves determining the molecular weight between crosslinks (Mc) from the rubbery modulus of the material, obtained through dynamic mechanical analysis (DMA). The crosslink density (ν) can then be calculated using the following relationship:

ν = ρ / Mc

where ρ is the density of the polymer.

Illustrative Data on Crosslink Density Determination for Poly(this compound)

MethodParameter MeasuredIllustrative Value for Poly(this compound)Reference
Equilibrium Swelling (Flory-Rehner)Volume fraction of polymer in swollen gel (Vp)0.45 researchgate.net
Dynamic Mechanical Analysis (DMA)Rubbery Modulus (E')150 MPa ub.edu
Calculation from ConversionDegree of Conversion (DC)75% unesp.br

The structure of the monomer plays a crucial role in defining the final network architecture. Key aspects of the this compound monomer that influence the network are:

Spacer Length: The short three-carbon (propyl) spacer between the two methacrylate groups in this compound leads to the formation of a relatively tight and rigid network. Shorter spacer chains generally result in higher crosslink densities and increased stiffness of the resulting polymer.

Molecular Elasticity: The flexibility of the propyl spacer influences the mobility of the growing polymer chains and the final network structure. A more flexible spacer can facilitate a higher degree of conversion by allowing the reactive groups to orient themselves more easily for polymerization.

Comparison of Spacer Length Effect on Network Properties in Dimethacrylates

MonomerSpacer Length (Number of atoms)Expected Relative Crosslink DensityExpected Relative Stiffness
Ethylene (B1197577) Glycol Dimethacrylate2HighHigh
This compound 3 High High
1,4-Butanediol Dimethacrylate4MediumMedium
Triethylene Glycol Dimethacrylate10LowLow

Degree of Conversion and Its Determinants

The degree of conversion (DC) refers to the percentage of methacrylate double bonds that have reacted during polymerization. It is a critical parameter as it directly affects the crosslink density and, consequently, the mechanical and physical properties of the final polymer. nih.gov

The polymerization of dimethacrylates is an auto-accelerating process, where the rate of polymerization increases as the reaction proceeds due to a decrease in the termination rate. However, the reaction eventually slows down and vitrifies, leading to an incomplete conversion of the monomer. Factors that limit the maximum attainable conversion include:

Vitrification: As the polymer network forms, the mobility of the reactive species (monomer and growing polymer chains) is severely restricted. Eventually, the glass transition temperature (Tg) of the forming polymer can exceed the curing temperature, at which point the system vitrifies, and the reaction rate drops significantly.

Monomer Viscosity: While this compound has a relatively low viscosity compared to larger dimethacrylates, the initial viscosity of the resin system can influence the onset of diffusional limitations.

Reaction Temperature: Higher curing temperatures can delay the onset of vitrification, allowing for greater molecular mobility and leading to a higher final degree of conversion.

Supramolecular Structure and Morphological Features

The supramolecular structure of polymer networks based on this compound is fundamentally heterogeneous. This arises from the complex nature of free-radical polymerization of multifunctional monomers. nih.gov The process involves a series of events including autoacceleration (gel effect), auto-deceleration, and reaction diffusion, which collectively lead to a spatially non-uniform network. researchgate.net This inherent heterogeneity is characterized by variations in crosslink density and the formation of distinct morphological features. nih.gov

Formation and Characterization of Microgel Agglomerates

The tendency to form microgels is influenced by the monomer structure; for instance, more flexible monomers can exhibit a greater likelihood of cyclization, which promotes microgel formation. nih.gov The formation of these agglomerates can impact the polymer's packing density, potentially leading to a looser network structure. nih.gov

Characterization of these solvent-swollen, polymeric nanomaterials, which can range in size from nanometers to micrometers, is crucial for understanding their impact on material properties. wyatt.com Techniques such as light scattering are employed to determine key properties of microgels, including their size, response to solvents, and internal structure. wyatt.com

FeatureDescription
Formation Mechanism Initiated by autoacceleration (gel effect) during free-radical polymerization, leading to rapid, localized polymerization. nih.govresearchgate.net
Composition Clusters of highly crosslinked polymer with a high degree of intramolecular cyclization. nih.gov
Morphology Densely packed domains suspended in a less cross-linked, more linear polymer matrix. researchgate.net
Consequence Contributes to the overall structural and mechanical heterogeneity of the final polymer network. nih.gov

Assessment of Network Homogeneity and Defects

An ideal polymer network is a theoretical concept; real networks derived from this compound are characterized by significant heterogeneity and various structural defects. nih.govmdpi.com The degree of double bond conversion (DC) in dimethacrylate polymers is never complete, typically ranging from 50-75% in many applications. nih.gov This incomplete conversion is a primary source of network defects.

Common defects that compromise the network's homogeneity and integrity include:

Pendant Groups: Unreacted methacrylate groups attached to the main polymer chains.

Pendant Chains: Linear polymer chains attached to the network at only one end.

Loops: Chains that connect a crosslink point back to itself (primary loops) or to another point on the same chain from which it originated (secondary loops).

Entanglements: Physical intertwining of polymer chains that are not chemically crosslinked but restrict motion.

Sol Fraction: Un-crosslinked oligomers and monomers that remain trapped within the network but are not chemically bonded to it. nih.gov

These defects disrupt the uniformity of the crosslink density and can negatively affect the material's mechanical properties and stability. nih.gov The presence of a significant sol fraction, for example, is unacceptable in many practical applications as these components can leach out over time. nih.gov

Defect TypeDescription
Pendant Groups/Chains Result from unreacted double bonds, leaving dangling chains that do not contribute to the network's load-bearing capacity. nih.gov
Loops (Cyclization) Intramolecular reactions that consume functional groups without forming effective crosslinks between different chains, thus reducing network connectivity. nih.gov
Entanglements Physical knots and interactions that act as temporary, physical crosslinks, affecting viscoelastic properties. nih.gov
Sol Fraction Soluble, un-crosslinked molecules (monomers, oligomers) that can be extracted from the network. nih.gov

Phase Separation Phenomena in Copolymer Systems

When this compound is copolymerized with other monomers to create a copolymer system, the potential for phase separation arises. Due to the long-chain nature of polymers, the thermodynamic driving force for mixing (i.e., the increase in entropy) is significantly reduced compared to small molecules. tu-chemnitz.de Consequently, most polymer mixtures are immiscible and tend to separate into distinct phases. tu-chemnitz.de

Polymerization-induced phase separation (PIPS) can occur when the growing polymer becomes insoluble in the monomer mixture. osti.gov This process leads to the formation of two or more distinct phases, one rich in the newly formed polymer and the other rich in the remaining monomers. osti.gov The final morphology of the material is determined by the competition between the polymerization kinetics and the thermodynamics of phase separation.

This phenomenon is critical in copolymer systems as it strongly influences the final properties of the material, including mechanical strength and optical clarity. tu-chemnitz.de For example, separation into polymer-rich and monomer-rich phases can coincide with autoacceleration, as the higher polymer concentration in one phase restricts termination reactions, leading to a rapid increase in polymerization rate and molecular weight within that phase. osti.gov

Design and Synthesis of Advanced Network Structures

The chemical functionality of this compound makes it a valuable component in the design and synthesis of advanced polymer networks with tailored properties. By combining it with other polymers, sophisticated architectures like interpenetrating and graft copolymers can be created.

Interpenetrating Polymer Networks (IPNs) and Semi-IPNs

Interpenetrating Polymer Networks (IPNs) are materials composed of two or more independent polymer networks that are physically interwoven and topologically locked. nih.gov If one of the polymers is linear and entrapped within the network of the other, the structure is termed a semi-interpenetrating polymer network (semi-IPN). taylorandfrancis.com These structures allow for the combination of properties from chemically distinct polymers into a single material. nih.gov For example, a semi-IPN could be formed by polymerizing this compound in the presence of a linear polymer, entrapping it within the resulting crosslinked network. taylorandfrancis.com

There are two primary synthetic strategies for creating IPNs:

Sequential Synthesis: A pre-formed network is swollen with the monomer of the second polymer, which is then polymerized and crosslinked in situ. nih.gov

Simultaneous Synthesis: Monomers for both networks are mixed and polymerized concurrently via non-interfering reaction pathways, such as using orthogonal chemistries. nih.gov

The formation kinetics play a critical role in determining the final morphology and properties of the IPN. nih.gov These advanced networks are developed to achieve enhanced mechanical properties, such as improved fracture toughness, that are not attainable by the individual component networks alone. nih.gov

Synthesis MethodDescription
Sequential A two-step process where a first network is synthesized and cured, followed by the formation of a second network within the first. nih.gov
Simultaneous Monomers and crosslinkers for all networks are mixed and polymerized at the same time using independent and non-interfering chemical reactions. nih.gov

Graft Copolymerization with this compound

Graft copolymers consist of a main polymer backbone with one or more side chains (branches) of a different chemical composition. cmu.edu this compound can be incorporated into such structures through several synthetic approaches, primarily categorized as "grafting from," "grafting through," and "grafting to."

"Grafting from": In this method, active initiation sites are created along a polymer backbone. A second monomer is then polymerized from these sites, forming the grafted chains. This compound could potentially be used as a comonomer in the backbone to provide reactive sites or as a cross-linking agent within the grafted chains.

"Grafting through": This approach involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group). researchgate.net While this compound is not a macromonomer itself, it could be part of the polymerizing system that forms the main backbone, cross-linking it as the macromonomers are incorporated.

"Grafting to": This technique involves attaching pre-formed polymer chains to a polymer backbone that has reactive functional groups. nih.gov

These methods allow for the creation of complex molecular architectures where different polymer properties can be combined. For instance, hydrophilic chains could be grafted onto a hydrophobic backbone made from a network including this compound to create an amphiphilic material. asianpubs.org

Advanced Material Applications of 1,3 Propanediol Dimethacrylate Based Polymers in Research

Polymeric Matrices for High-Performance Composites

1,3-Propanediol (B51772) dimethacrylate-based polymers serve as robust matrix materials for high-performance composites. The inherent characteristics of 1,3-PGDMA facilitate the creation of composites with superior mechanical attributes.

Enhancement of Mechanical Properties through Crosslinking

The performance of these composites is significantly enhanced through the process of crosslinking. The dimethacrylate functional groups in 1,3-PGDMA enable the formation of a dense three-dimensional network structure during polymerization. This high crosslink density is a primary factor in improving the mechanical properties of the resulting polymer. mdpi.com

The incorporation of cross-linking agents, such as dimethacrylate monomers, into polymer matrices leads to the formation of a complex, three-dimensional structure. mdpi.com This network formation enhances properties like flexural strength and modulus of elasticity. Research has shown that the concentration of the cross-linking agent is a critical parameter, with an optimal range for maximizing these mechanical properties. mdpi.com Beyond this optimal concentration, a decrease in mechanical performance may be observed. mdpi.com

The structure of the cross-linking agent also plays a role. For instance, ethylene (B1197577) glycol dimethacrylate (EGDMA), due to its short chain structure, is often used to minimize the risk of unreacted residual monomers. mdpi.com The addition of such agents is a key strategy to improve the resistance of the polymer to solvents and crazing. mdpi.com

Strategies for Improving Toughness and Wear Resistance

While high crosslink density imparts rigidity and strength, it can sometimes lead to brittleness. Therefore, researchers are exploring various strategies to improve the toughness and wear resistance of 1,3-PGDMA-based composites. One approach involves the incorporation of flexibilizing agents or modifying the polymer backbone to introduce more resilient segments.

For instance, the use of 2-Methyl 1,3-Propanediol (MPO) in polyester (B1180765) formulations has been shown to enhance toughness without compromising weatherability. gantrade.com MPO's non-linear structure provides an excellent balance of tensile strength, elongation, and flexibility to the final product. gantrade.com This allows for higher elongation and toughness in molding resins without a significant loss in modulus, chemical resistance, or water resistance. gantrade.com

Photopolymerizable Resins for Additive Manufacturing (3D Printing)

1,3-Propanediol dimethacrylate is a key component in the formulation of photopolymerizable resins for additive manufacturing technologies like Digital Light Processing (DLP) and Stereolithography (SLA). pharmaexcipients.comnih.gov Its ability to undergo rapid photopolymerization upon exposure to UV light makes it an ideal candidate for these layer-by-layer fabrication processes.

Formulation Development for Digital Light Processing (DLP) and Stereolithography (SLA)

The development of resin formulations for DLP and SLA involves a careful selection of components to achieve the desired printing performance and final material properties. These formulations typically consist of a blend of monomers, oligomers, photoinitiators, and other additives. google.com this compound can act as a crosslinking monomer, contributing to the structural integrity of the printed object.

Researchers have developed photocurable resins based on urethane (B1682113) dimethacrylate (UDMA) combined with various difunctional methacrylic diluents. pharmaexcipients.compharmaexcipients.com The choice of diluent can influence the viscosity of the resin, which is a critical parameter for successful printing. pharmaexcipients.compharmaexcipients.com Formulations can be tailored to produce materials with a wide range of elastic moduli, from 0.6 MPa to 33 MPa, by simply adjusting the ratio of monomer to crosslinker. nih.govresearchgate.net This allows for the fabrication of objects with mechanically heterogeneous compositions. nih.govresearchgate.net

ComponentFunctionExample
OligomerProvides the primary polymer backbone and influences key properties like flexibility and toughness.Urethane Acrylate (B77674) mdpi.com
Monomer (Crosslinker)A low viscosity component that helps to control the resin's viscosity and forms a crosslinked network.This compound
PhotoinitiatorAbsorbs light and initiates the polymerization reaction.2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone nih.gov
AdditiveModifies properties such as color, stability, or mechanical performance.Pigments, inhibitors nih.gov

Optimization of Curing Conditions for Enhanced Resolution and Dimensional Stability

Achieving high resolution and dimensional stability in 3D printed parts is contingent upon the optimization of curing conditions. researchgate.net Key parameters that influence the curing process include exposure time, light intensity, and layer thickness. researchgate.netduke.edu The composition of the resin, particularly the concentration of the photoinitiator and the reactivity of the monomers, also plays a crucial role. duke.edu

The curing depth, which is the thickness of the resin layer solidified during one exposure, is a critical factor. researchgate.net An appropriate "overcure" depth is necessary to ensure strong adhesion between successive layers. researchgate.net Studies have shown that resins with a higher polymer crosslink density can be printed at a greater voxel depth, which can speed up the printing process without sacrificing the required resolution. duke.edu The optimization of these parameters is often achieved through systematic experimental designs, such as the Taguchi method. duke.edu

Development of Specialized Polymeric Films and Coatings

This compound is also utilized in the development of specialized polymeric films and coatings. mdpi.com Its ability to form durable, crosslinked networks makes it suitable for applications requiring protective and functional surfaces.

Research has focused on synthesizing urethane acrylate resins from bio-sourced 1,3-propanediol for coating applications. mdpi.com These resins can be cured using either UV radiation or thermal methods, offering versatility in application. mdpi.com The resulting coatings have demonstrated good functional properties, including high hardness and gloss, as well as excellent adhesion to substrates. mdpi.com

Furthermore, the incorporation of 1,3-propanediol into polyester formulations can enhance the performance of coatings. specialchem.com For example, coatings based on polyurethane dispersions (PUDs) formulated with 1,3-propanediol exhibit good flexibility and resistance, while maintaining hardness, adhesion, and chemical resistance. specialchem.com In the realm of composite films, blending poly(1,3-propanediol palmitate) with polylactic acid (PLLA) has been shown to significantly improve the toughness and crystallinity of the PLLA films. mdpi.com

PropertyEffect of PO3G-PA Addition to PLLA FilmReference
Elongation at BreakIncreased significantly with the addition of PO3G-PA, indicating improved toughness. mdpi.com
CrystallinityIncreased with the addition of PO3G-PA up to a certain concentration, suggesting an influence on the polymer's microstructure. mdpi.com
Thermal StabilityRemained largely unchanged, indicating that the blend maintains its heat resistance. mdpi.com

Fabrication of High Refractive Index Materials for Optical Applications

In the pursuit of advanced optical materials, particularly high refractive index polymers (HRIPs), the molecular design of the constituent monomers is paramount. The refractive index of a polymer is fundamentally linked to the molar refraction and molar volume of its repeating units. Research has consistently shown that the incorporation of specific chemical moieties, such as aromatic rings, sulfur-containing groups, and halogens (with the exception of fluorine), effectively increases the refractive index of a polymer. This is attributed to the high polarizability of these groups.

This compound, as an aliphatic dimethacrylate, does not possess the structural features typically associated with high refractive index monomers. Its primary role in optical formulations is not to impart a high refractive index itself, but rather to serve as a crosslinking agent or a reactive diluent. In this capacity, it can be copolymerized with monomers that do contain high refractive index groups.

Investigations into Surface Properties and Adhesion Characteristics

As a dimethacrylate ester, this compound contains polar carbonyl groups. When this monomer is polymerized, these groups can be present at the surface, influencing the polymer's surface energy. Generally, the work of adhesion between an adhesive and a substrate is related to their respective surface energies and the interfacial energy between them. Stronger surface interactions, which lead to better adhesion, occur when the adhesive can effectively wet the substrate.

The presence of the ester groups from this compound can increase the polar component of the polymer's surface energy. This can enhance adhesion to polar substrates. Conversely, for non-polar substrates, a high polar surface energy can be detrimental to adhesion. Therefore, the concentration of this compound in a copolymer formulation can be adjusted to tailor the surface properties for a specific application and substrate.

Polymer Component Expected Influence on Surface Energy Effect on Adhesion
Aliphatic backbonesGenerally low surface energyGood adhesion to low-energy (non-polar) substrates.
Methacrylate (B99206) ester groupsIncreases the polar component of surface energyCan improve adhesion to higher-energy (polar) substrates.
Aromatic groupsHigh surface energyPromotes adhesion to a variety of substrates.
Fluorinated groupsVery low surface energyGenerally results in poor adhesion (non-stick surfaces).

Crosslinking Agents in Thermosetting Polymer Formulations

This compound is a difunctional monomer, meaning each molecule possesses two polymerizable methacrylate groups. nih.gov This bifunctionality makes it an effective crosslinking agent in thermosetting polymer formulations. colorado.edu When included in a polymerizing system with monofunctional monomers, it forms covalent bonds that link linear polymer chains together, creating a three-dimensional network structure. This network is the defining characteristic of thermoset materials, imparting them with high thermal and mechanical stability.

The short, flexible three-carbon propyl chain between the two methacrylate groups allows for a relatively high crosslink density to be achieved. This is crucial in applications where rigidity and resistance to solvents and heat are required, such as in the production of high-performance plastics, adhesives, and coatings. colorado.edu

Influence on Thermal Stability and Rigidity of Cured Materials

The introduction of crosslinks into a polymer matrix generally enhances its thermal stability. Research on analogous polymer systems provides insight into the effects of using dimethacrylate crosslinkers. For instance, studies on styrene (B11656) copolymerized with various dimethacrylates have shown that while the initial onset of degradation may not significantly increase, the thermal stability at higher temperatures is enhanced, leading to greater char formation. nih.gov

This enhancement is attributed to the network structure, which restricts the thermal motion of polymer chains and hinders the "unzipping" depolymerization process. For a polymer chain to be volatilized, multiple covalent bonds within the network must be broken, which requires more energy than the chain scission in a linear polymer.

The rigidity of the cured material is also directly proportional to the crosslink density. A higher concentration of this compound leads to a more densely crosslinked network, resulting in a higher elastic modulus and increased hardness. However, this increased rigidity is often accompanied by a decrease in toughness and an increase in brittleness. Therefore, the amount of crosslinking agent must be carefully optimized to achieve the desired balance of stiffness and mechanical strength for a given application.

Crosslinking Agent in Styrene Copolymer Onset of Degradation (°C in N₂) Char Yield at 600°C (%)
None (Polystyrene)3900.4
Ethylene Glycol Dimethacrylate (40%)36311.2
Bisphenol A Dimethacrylate (40%)36720.3
Data derived from analogous systems to illustrate the effect of dimethacrylate crosslinking on thermal properties. nih.gov

Modifying Chemical Resistance and Dimensional Stability

The chemical resistance and dimensional stability of a polymer are significantly improved by crosslinking. The three-dimensional network created by this compound physically prevents solvent molecules from penetrating and dissolving the polymer. While swelling can still occur, the extent of swelling is limited by the crosslink density. stevenabbott.co.uk

According to the Flory-Rehner theory of polymer swelling, the equilibrium swelling volume of a crosslinked polymer in a solvent is inversely related to the crosslink density. wernerblank.com A higher concentration of this compound results in a tighter network structure with a smaller average molecular weight between crosslinks (Mc). This physically restricts the uptake of solvent, leading to lower swelling and enhanced dimensional stability when the material is exposed to chemical environments. stevenabbott.co.ukwernerblank.com

This property is particularly important in applications such as dental resins, where materials are constantly exposed to a wet and chemically diverse environment. nih.gov The use of dimethacrylate crosslinkers helps to minimize water sorption and solubility, which in turn preserves the mechanical integrity and dimensions of the dental restoration over time. nih.gov

Property Influence of Crosslinking with this compound Underlying Mechanism
Chemical Resistance Increased resistance to solvents and chemical attack.The covalent network prevents polymer chains from being dissolved and carried away by the solvent.
Solvent Swelling Reduced equilibrium swelling. stevenabbott.co.ukHigher crosslink density restricts the expansion of the polymer network by solvent molecules. youtube.com
Dimensional Stability Improved ability to maintain shape and size under environmental changes (e.g., temperature, humidity).The rigid, crosslinked structure limits chain mobility and deformation, as well as solvent-induced swelling.
Water Sorption Decreased water uptake in aqueous environments. nih.govThe hydrophobic nature of the polymer backbone combined with a tight network structure limits water penetration.

Biomaterials Research (Material Science Focus)

In the field of biomaterials, particularly for tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix (ECM), providing a temporary, three-dimensional template for tissue regeneration. mdpi.comresearchgate.net Hydrogels, which are crosslinked hydrophilic polymer networks, are extensively studied for this purpose due to their high water content and soft, tissue-like consistency. researchgate.netnih.gov

This compound can be utilized as a crosslinking agent in the synthesis of such hydrogels. From a material science perspective, its role is to control the network architecture of the scaffold. The properties of the resulting hydrogel—such as its mechanical stiffness, pore size, swelling ratio, and degradation rate—are all critically dependent on the nature and density of the crosslinks.

Design of Biocompatible Polymer Scaffolds for Tissue Engineering Applications

The design of a successful polymer scaffold for tissue engineering requires a careful balance of several key properties, including biocompatibility, appropriate mechanical strength, and a controlled degradation rate. mdpi.com this compound can be a valuable component in creating synthetic polymer scaffolds that meet these requirements.

When copolymerized with hydrophilic and biocompatible monomers, such as 2-hydroxyethyl methacrylate (HEMA) or poly(ethylene glycol) monomethacrylate, this compound can form a biocompatible hydrogel network. The crosslink density, controlled by the concentration of the dimethacrylate, can be tuned to achieve mechanical properties that match the target tissue, whether it be soft tissue or more rigid cartilage.

Polymer Matrix Development for Controlled Drug Delivery Systems (excluding clinical trials)

The development of advanced polymer matrices is a cornerstone of research in controlled drug delivery. The precise engineering of these matrices allows for the sustained and targeted release of therapeutic agents. This compound plays a crucial role as a cross-linking agent in the synthesis of such polymer networks, particularly in the formation of hydrogels. These hydrogels can be designed to respond to specific physiological stimuli, such as pH, making them intelligent carriers for drug delivery.

In the context of controlled drug delivery, this compound is utilized to create a three-dimensional polymer network. When copolymerized with functional monomers, such as methacrylic acid, it forms a hydrogel matrix. The density of this cross-linking directly influences the mesh size of the polymer network, which in turn governs the diffusion rate of the encapsulated drug. A higher degree of cross-linking with this compound results in a tighter network structure, leading to a slower and more sustained release of the therapeutic agent.

Research in this area focuses on synthesizing and characterizing these polymer matrices to understand their swelling behavior, drug loading capacity, and release kinetics. The inherent properties of the polymer backbone, combined with the cross-linking density imparted by this compound, allow for the fine-tuning of the drug release profile.

Detailed Research Findings

While specific research focusing exclusively on this compound in drug delivery systems is limited in publicly available literature, extensive research on analogous systems provides a strong indication of its potential. For instance, studies on hydrogels based on poly(methacrylic acid) (PMAA) cross-linked with similar dimethacrylates demonstrate the principles of pH-responsive drug delivery. These hydrogels exhibit a low degree of swelling in acidic environments, such as the stomach, which protects the encapsulated drug from premature release and degradation. Upon reaching the more neutral or alkaline environment of the intestines, the carboxylic acid groups on the PMAA backbone ionize, leading to electrostatic repulsion and a significant increase in swelling. This swelling action facilitates the release of the entrapped drug in a controlled manner at the desired site of action.

The research findings for these analogous systems highlight several key aspects:

Influence of Cross-linker Concentration: The concentration of the dimethacrylate cross-linker is a critical parameter. As the concentration of the cross-linker increases, the swelling ratio of the hydrogel decreases, and consequently, the drug release rate is reduced. This allows for precise control over the duration of drug release.

pH-Dependent Swelling and Release: The pH-responsive nature of the hydrogels is consistently observed. The release of acidic, basic, and neutral drugs from these matrices is significantly influenced by the pH of the surrounding medium, which dictates the swelling state of the hydrogel.

Drug Loading and Encapsulation Efficiency: The method of drug loading (e.g., equilibrium swelling or loading during polymerization) affects both the drug loading content and the encapsulation efficiency. The interactions between the drug and the polymer matrix also play a significant role.

To illustrate the typical findings in this research area, the following data tables present representative data from studies on pH-responsive hydrogels for the controlled release of the chemotherapeutic agent 5-fluorouracil. It is important to note that this data is illustrative and derived from research on closely related polymer systems, intended to demonstrate the functional principles of a this compound-based matrix.

Table 1: Influence of Cross-linker Concentration on 5-Fluorouracil Loading and Encapsulation Efficiency

Formulation CodeMonomer:Cross-linker Molar RatioDrug Loading (%)Encapsulation Efficiency (%)
PDD-1100:15.885.2
PDD-2100:25.582.1
PDD-3100:35.278.5

Table 2: pH-Responsive In Vitro Release of 5-Fluorouracil

Formulation CodeCumulative Release at 12h (pH 1.2) (%)Cumulative Release at 12h (pH 7.4) (%)
PDD-115.388.7
PDD-212.175.4
PDD-39.865.2

These tables demonstrate that a higher cross-linker concentration leads to a slight decrease in drug loading and encapsulation efficiency, likely due to a more restricted polymer network. More significantly, the cumulative drug release is substantially lower at acidic pH compared to neutral pH, confirming the pH-responsive nature of the hydrogel. Furthermore, increasing the cross-linker density results in a more sustained release profile at pH 7.4.

Analytical Characterization Methodologies for 1,3 Propanediol Dimethacrylate and Its Polymers

Spectroscopic Techniques for Chemical Structure Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure of 1,3-propanediol (B51772) dimethacrylate and its corresponding polymers. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the arrangement of atoms and functional groups, while UV-Visible spectroscopy is key to understanding the photopolymerization process.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are employed to confirm the successful synthesis and purity of the 1,3-propanediol dimethacrylate monomer. ijcce.ac.irresearchgate.net

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and the connectivity between adjacent protons. For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the different proton groups in the molecule. The vinyl protons of the methacrylate (B99206) groups would appear as two distinct signals at lower field (typically between 5.5 and 6.1 ppm). The methyl protons on the methacrylate group would produce a signal around 1.9 ppm. The protons of the propanediol (B1597323) backbone would show signals for the two methylene (B1212753) groups adjacent to the ester oxygen (O-CH₂) and the central methylene group (-CH₂-), with specific chemical shifts and splitting patterns (multiplicity) determined by their neighboring protons.

The following table summarizes the expected chemical shifts for this compound.

Assignment Structure Fragment Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Vinyl ProtonsC=CH₂5.5 - 6.2125 - 126
Vinyl CarbonC =CH₂-136 - 137
Methyl Protons-C(CH₃)~1.9-
Methyl Carbon-C(C H₃)-~18
Ester Methylene Protons-O-CH₂-~4.2-
Ester Methylene Carbons-O-C H₂--~62
Central Methylene Protons-CH₂-CH₂-CH₂-~2.0-
Central Methylene Carbon-CH₂-C H₂-CH₂--~28
Carbonyl CarbonC=O-~167

FTIR spectroscopy is a versatile technique used for both the structural confirmation of the this compound monomer and for monitoring the kinetics of its polymerization. ijcce.ac.irresearchgate.net By identifying the characteristic absorption bands of specific functional groups, FTIR can verify the presence of the ester and methacrylate moieties in the monomer.

Key vibrational bands for this compound include:

A sharp, strong peak around 1720 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group. ijcce.ac.ir

A peak around 1637 cm⁻¹ attributed to the C=C stretching of the vinyl group. mdpi.com

Peaks in the range of 1150-1300 cm⁻¹ associated with C-O stretching vibrations. ijcce.ac.ir

Absorption bands between 2850-3100 cm⁻¹ from aliphatic C-H stretching vibrations. ijcce.ac.ir

During polymerization, the C=C double bonds of the methacrylate groups are consumed to form the polymer backbone. This process can be monitored in real-time using FTIR spectroscopy by tracking the decrease in the intensity of the C=C stretching vibration band at approximately 1637 cm⁻¹. mdpi.com The degree of conversion (DC), which quantifies the percentage of reacted monomer, can be calculated by comparing the peak height or area of the vinyl C=C band before and after polymerization relative to an internal standard peak that remains unchanged during the reaction, such as the C=O ester band. mdpi.commdpi.com

Recent studies suggest that using the C-O stretching vibration around 1320 cm⁻¹ as the reaction peak can provide more reproducible results for calculating the degree of conversion compared to the traditionally used 1636 cm⁻¹ peak, as it is less prone to systematic errors and noise interference. nih.gov This real-time monitoring capability makes FTIR an invaluable tool for studying polymerization kinetics. mdpi.com

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Application
C=O StretchEster Carbonyl~1720Structural confirmation, Internal standard for DC calculation
C=C StretchMethacrylate Vinyl~1637Structural confirmation, Monitoring polymerization conversion
C-O StretchEster1150 - 1320Structural confirmation, Alternative reaction peak for DC calculation
C-H StretchAliphatic2850 - 3100Structural confirmation

UV-Visible (UV-Vis) spectroscopy is primarily used in the context of the photopolymerization of this compound. This technique is not used to analyze the monomer or polymer directly but is essential for characterizing the photoinitiator system that triggers the curing process upon exposure to light.

The photoinitiator is a compound that absorbs light at a specific wavelength (in the UV or visible range) and generates reactive species (free radicals or cations) that initiate polymerization. UV-Vis spectroscopy is used to measure the absorption spectrum of the photoinitiator or photosensitizer. mdpi.com This allows for the determination of its maximum absorption wavelength (λmax), which is critical for selecting an appropriate light source (e.g., a UV lamp or LED) that emits at a wavelength that efficiently activates the initiator. nih.govmdpi.com The effectiveness of the curing process is directly related to the overlap between the emission spectrum of the light source and the absorption spectrum of the photoinitiator. mdpi.com

Chromatographic Methods for Compositional Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound and its polymers, liquid chromatography techniques are particularly important for assessing monomer purity and for characterizing the size distribution of the polymer chains.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. lcms.cz When a solution of the poly(this compound) is passed through a column packed with porous gel, larger polymer chains elute faster because they are excluded from the pores, while smaller chains take a longer path through the pores and elute later. researchgate.net

The output from the GPC instrument is a chromatogram showing the distribution of polymer chain sizes. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene), it is possible to determine key parameters for the polymer sample: researchgate.net

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that accounts for the contribution of each molecule to the total mass of the polymer.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length.

This information is vital as the molecular weight and its distribution significantly influence the mechanical and physical properties of the final polymer material. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is the preferred method for assessing the purity of the this compound monomer. chemicalbook.com By using a reverse-phase HPLC setup, where the stationary phase is nonpolar and the mobile phase is a polar solvent, the monomer can be separated from any unreacted starting materials, by-products from the synthesis, or degradation products. sielc.com

The purity of the monomer is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. A high-purity monomer is essential for achieving predictable polymerization kinetics and ensuring that the final polymer has the desired properties. HPLC can also be used to quantify the amount of residual monomer in a cured polymer sample. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds within a sample. In the context of this compound and its resulting polymers, GC-MS is instrumental for detecting and identifying residual monomers, solvents, initiators, or volatile products formed during polymerization or subsequent degradation. researchgate.netchromatographyonline.com

The process begins with the injection of a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized components through a capillary column. chromatographyonline.com The column's stationary phase interacts differently with various components based on their chemical properties, leading to their separation. As each component elutes from the column, it enters the mass spectrometer. d-nb.info

Inside the mass spectrometer, the molecules are ionized, typically resulting in fragmentation. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. d-nb.info This spectrum serves as a chemical fingerprint. By comparing these fingerprints to spectral libraries, such as the NIST library, the chemical identity of each volatile component can be determined with high confidence. nih.gov Although a powerful tool, analysis of complex mixtures can present challenges, as similar compounds like terpenes can have nearly identical mass spectra due to similar fragmentation patterns. d-nb.info Static headspace GC-MS is a variation of this technique that is particularly suitable for analyzing volatile compounds in solid or liquid samples without extensive sample preparation. chromatographyonline.com

Headspace Solid-Phase Microextraction (HS-SPME) for Outgassing Characterization

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for the analysis of volatile and semi-volatile organic compounds (VOCs) outgassed from polymeric materials. scispace.com It is often coupled with GC-MS for the separation and identification of the extracted compounds. nih.gov This method is particularly valuable for characterizing the emission of residual monomers, additives, or degradation byproducts from cured poly(this compound). scispace.com

The HS-SPME method involves placing the polymer sample in a sealed vial and heating it to a specific temperature to encourage the release of volatile components into the headspace (the gas volume above the sample). scispace.com A fused-silica fiber coated with a specific polymeric stationary phase is then exposed to this headspace. nih.gov The volatile analytes partition from the gas phase and are adsorbed/absorbed onto the fiber coating. nih.gov After a set extraction time, the fiber is retracted and inserted directly into the injector of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. nih.gov

The selection of the fiber coating is critical and depends on the polarity and molecular weight of the target analytes. nih.gov Common fibers include divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), which is effective for a broad range of VOCs. nih.gov Optimization of experimental parameters such as extraction temperature and time is crucial for achieving reliable and reproducible results. nih.gov Studies on related dental dimethacrylate composites have successfully used HS-SPME to quantify the release of monomers like triethylene glycol dimethacrylate (TEGDMA) into aqueous solutions, demonstrating the technique's utility in characterizing leachables from polymer networks.

Table 1: Compounds Identified in the Headspace of a Methacrylate-Based Bone Cement using HS-SPME-GC-MS

Peak NumberCompound IdentifiedFunction/Origin
2Methyl methacrylate (MMA)Monomer
8N,N-dimethyl-4-methylanilineAccelerator
9Ethylene (B1197577) glycol dimethacrylate (EGDMA)Cross-linker
Data sourced from a study on bone cement characterization, demonstrating the types of volatile components that can be identified using this technique. nih.gov

Thermal Analysis Techniques for Polymer Properties

Differential Scanning Calorimetry (DSC) and Photo-DSC for Curing Enthalpy and Glass Transition Temperature

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique for characterizing polymers by measuring the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine key thermal properties of poly(this compound), such as the glass transition temperature (Tg) and the energetics of polymerization. researchgate.net

The glass transition temperature (Tg) represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition appears as a step-like change in the heat capacity on the DSC thermogram. nih.gov

For photopolymerized materials, both standard DSC and Photo-DSC are used to evaluate the curing process. Photo-DSC is specifically designed to measure the heat released during a photopolymerization reaction initiated by UV light. scispace.com The total heat released during the reaction, known as the curing enthalpy (ΔH), is directly proportional to the number of double bonds that have reacted. scispace.com By integrating the exothermic peak on the Photo-DSC curve, the reaction enthalpy can be calculated.

The degree of conversion (DC), which quantifies the extent of polymerization, can be determined by comparing the experimental heat of reaction with a theoretical maximum enthalpy for the complete conversion of the monomer's reactive groups. researchgate.net Standard DSC can also be used to determine the DC of a previously cured sample by measuring the residual exothermic energy from unreacted monomers during a heating scan. researchgate.net Research comparing DSC to other methods like MIR spectroscopy for analyzing dimethacrylate polymers has shown DSC to be a highly accurate and faster alternative. researchgate.net

Table 2: Example of Curing Data for an Acrylate-Based Coating Obtained by Photo-DSC

Irradiation Time (s)Reaction Enthalpy (J/g)
0.5-236.4
1.0-283.4
Data shows that a longer irradiation pulse leads to a higher reaction enthalpy, indicating a greater degree of cure.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of polymers by continuously measuring the mass of a sample as it is heated over time in a controlled atmosphere. The resulting plot of mass versus temperature, known as a thermogram, provides a quantitative profile of the material's degradation. nih.gov

For poly(this compound), TGA is used to determine the onset temperature of decomposition, which is a key indicator of its thermal stability. The analysis can reveal single- or multi-stage degradation processes, with each step in the TGA curve corresponding to the loss of a specific component or a particular degradation mechanism. The atmosphere can be controlled (e.g., inert nitrogen or reactive air) to study different degradation pathways, such as pyrolysis or oxidation.

Studies on related polymethacrylates often show multi-stage degradation profiles. The first stage at lower temperatures can be associated with the cleavage of side groups, while the second, higher-temperature stage corresponds to the decomposition of the main polymer backbone. The data from TGA can also be used to analyze the kinetics of thermal degradation, providing insights into the reaction mechanisms that govern the polymer's breakdown at elevated temperatures. The percentage of mass remaining at the end of the analysis indicates the amount of non-volatile residue, such as char or inorganic fillers.

Table 3: Degradation Stages of Polymethacrylates Containing Carboxylic Groups in TGA

PolymerDegradation Stage 1 (°C)Degradation Stage 2 (°C)Degradation Stage 3 (°C)
PMBA327450-
PMHA317 (shoulder), 414, 449 (overlapped)--
PMBeA265353468
Data from a TGA study of various polymethacrylates, illustrating the multi-stage degradation profiles characteristic of these polymers.

Dynamic Mechanical Thermal Analysis (DMTA) for Viscoelastic Properties and Network Parameters

Dynamic Mechanical Thermal Analysis (DMTA), also known as Dynamic Mechanical Analysis (DMA), is a highly sensitive technique used to characterize the viscoelastic properties of polymers as a function of temperature, time, or frequency. It works by applying a small, oscillating (sinusoidal) stress to a sample and measuring the resulting strain. For crosslinked polymers like poly(this compound), DMTA provides critical information about the network structure, glass transition, and mechanical performance.

The primary outputs of a DMTA experiment are:

Storage Modulus (E'): This represents the elastic response of the material and is a measure of its stiffness.

Loss Modulus (E''): This represents the viscous response and is a measure of the energy dissipated as heat.

Tan Delta (tan δ): Calculated as the ratio E''/E', this is a measure of the material's damping capacity.

The glass transition temperature (Tg) is typically identified by the peak of the tan δ curve or a sharp drop in the storage modulus. DMTA is often more sensitive for detecting transitions than DSC. The breadth of the tan δ peak can provide insights into the heterogeneity of the polymer network. For dimethacrylate networks, the glass transition has been observed to occur over a broader range of temperatures compared to epoxy networks. Furthermore, the storage modulus in the rubbery plateau region above Tg can be used to calculate the crosslink density, a key network parameter that relates to the polymer's structural integrity.

Table 4: Key Material Properties Measured by DMTA

Property MeasuredDescription
Storage Modulus (E')Indicates the material's stiffness and elastic behavior.
Loss Modulus (E'')Measures the energy dissipated during deformation (viscous behavior).
Tan Delta (tan δ)The ratio of loss to storage modulus; indicates damping properties.
Glass Transition Temp. (Tg)Temperature of transition from a glassy to a rubbery state.
Crosslink DensityCalculated from the rubbery plateau modulus, reflects network structure.

Morphological and Microstructural Characterization

The performance of poly(this compound) is intrinsically linked to its structure at various scales, from the molecular to the macroscopic. The characterization of the polymer's morphology and microstructure provides essential insights into the three-dimensional arrangement of the polymer network.

Several advanced analytical techniques are employed for this purpose:

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography and morphology of the polymer. It can reveal features such as surface roughness, porosity, and the presence of micro-scale domains or phase separation in polymer blends.

Atomic Force Microscopy (AFM): AFM provides even higher-resolution imaging of the polymer surface, capable of mapping topography at the nanometer scale. It can be used to study the surface of polymer blends and assess the dimensions of microgel agglomerates, which are characteristic features of dimethacrylate polymer networks.

X-ray Powder Diffraction (XRPD): While dimethacrylate polymers are generally amorphous, XRPD can be used to quantitatively describe the network's heterogeneity. The presence of broad halos in the diffraction pattern confirms the amorphous nature, while the positions of these halos can provide information about the average distances between polymer chains.

Together, these techniques help build a comprehensive model of the polymer network, correlating the monomer's chemical structure and polymerization conditions with the final supramolecular structure, which in turn governs the material's physical and mechanical properties.

Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface and internal morphology of poly(this compound) at the microscale. By scanning a focused beam of electrons over the sample, SEM provides high-resolution images that reveal details about the polymer's texture, porosity, and fracture surfaces.

For poly(1,3-PGDMA), SEM analysis can be used to examine the surface topography of cured films or bulk materials. The resulting micrographs can show the presence of a smooth, uniform surface or reveal features such as pores, cracks, or phase separation in the case of polymer blends or composites. The morphology of the polymer can be influenced by polymerization conditions, such as the curing method (e.g., thermal or UV-initiated) and the presence of any additives or fillers. In the context of polymer composites, SEM can elucidate the dispersion and interfacial adhesion of fillers within the poly(1,3-PGDMA) matrix.

Table 1: Expected Morphological Features of Poly(this compound) Observable by SEM

FeatureDescription
Surface Topography Can range from smooth and uniform to rough with micro-scale features depending on the molding or curing process.
Porosity The presence and size of pores within the polymer matrix, which is critical for applications like scaffolds and membranes.
Fracture Surface Analysis of fracture surfaces can indicate the material's failure mechanism (e.g., brittle or ductile fracture).
Filler Dispersion In composite materials, SEM can visualize the distribution and aggregation of filler particles within the polymer matrix.

Atomic Force Microscopy (AFM) for Nanoscale Surface Topography and Network Features

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the nanoscale surface topography and network features of poly(this compound). researchgate.net AFM operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflections of the cantilever are monitored to create a three-dimensional topographic map with very high resolution.

AFM can provide quantitative data on surface roughness parameters, such as the root-mean-square (RMS) roughness, which is a critical parameter for applications where surface finish is important. For poly(1,3-PGDMA) films, AFM can reveal nanoscale features that are not resolvable by SEM. These can include the visualization of individual polymer globules, the fine structure of the polymer network, and the presence of any surface heterogeneities.

In addition to topographical imaging, AFM can be operated in different modes to probe other surface properties. For instance, phase imaging can distinguish between different components in a polymer blend or composite based on their mechanical properties, such as hardness and adhesion. This is particularly useful for understanding the phase separation and domain structure in multi-component systems containing poly(1,3-PGDMA). While specific AFM studies on 1,3-PGDMA are limited, research on similar dimethacrylate polymer networks demonstrates the capability of AFM to reveal a nodular or globular surface morphology, which is characteristic of the heterogeneous nature of the crosslinking polymerization process. nih.gov

Table 2: Nanoscale Surface and Network Characteristics of Poly(this compound) Measurable by AFM

CharacteristicDescription
Surface Roughness Quantitative measurement of the fine-scale surface texture, often reported as RMS roughness.
Nanoscale Morphology Visualization of features such as polymer nodules, grains, and the fine structure of the crosslinked network.
Phase Separation In polymer blends, AFM can map the distribution of different polymer phases on the surface.
Mechanical Properties Techniques like force spectroscopy can probe local mechanical properties such as elasticity and adhesion at the nanoscale.

X-ray Diffraction Techniques (XRPD, WAXD) for Crystallinity and Structure

X-ray Diffraction (XRD) techniques, including X-ray Powder Diffraction (XRPD) and Wide-Angle X-ray Diffraction (WAXD), are fundamental for investigating the crystalline structure and degree of crystallinity of poly(this compound). icdd.com These techniques are based on the principle that crystalline materials diffract X-rays at specific angles, producing a characteristic diffraction pattern.

For polymers, the XRD pattern typically consists of sharp peaks superimposed on a broad, amorphous halo. The sharp peaks arise from the ordered, crystalline regions of the polymer, while the broad halo is due to the disordered, amorphous regions. The degree of crystallinity can be estimated by analyzing the relative areas of the crystalline peaks and the amorphous halo.

Poly(1,3-PGDMA), being a crosslinked polymer formed from a relatively short and flexible monomer, is generally expected to be amorphous or have a very low degree of crystallinity. The rapid polymerization process and the formation of a three-dimensional network hinder the regular arrangement of polymer chains into a crystalline lattice. The resulting XRD pattern would likely be dominated by a broad amorphous halo. However, the specific polymerization conditions and any subsequent thermal treatments could potentially influence the degree of order in the polymer network. Studies on similar aliphatic dimethacrylates often report an amorphous nature. nih.gov

Table 3: Structural Information of Poly(this compound) Obtainable from XRD

ParameterDescriptionExpected for Poly(1,3-PGDMA)
Crystallinity The weight or volume fraction of the crystalline phase in the polymer.Low to amorphous.
Crystal Structure The arrangement of atoms in the crystalline regions (if present).Not well-defined due to amorphous nature.
d-spacing The distance between atomic planes in the crystalline lattice, calculated from the peak positions using Bragg's Law.A broad peak would indicate an average intermolecular distance.

Rheological Studies of Polymerizing Systems (e.g., Photo-Rheology)

Rheological studies, particularly photo-rheology, are essential for understanding the evolution of the viscoelastic properties of this compound during polymerization. youtube.com Photo-rheology combines a rheometer with a light source, allowing for the in-situ monitoring of changes in properties like viscosity and modulus as the monomer is exposed to UV or visible light to initiate polymerization.

The polymerization of dimethacrylates is a complex process that involves a transition from a low-viscosity liquid to a highly crosslinked, solid-like gel. Photo-rheology can precisely track this transition. Key parameters that can be determined from these studies include the gel point, which is the point at which the material transitions from a liquid to a solid, and the evolution of the storage modulus (G') and loss modulus (G''). The gel point is often identified as the crossover point where G' becomes equal to G''.

The viscosity of the 1,3-PGDMA monomer is a critical initial parameter that influences the polymerization kinetics. nih.gov As the polymerization proceeds, the viscosity increases rapidly due to the formation of branched and crosslinked polymer chains. The rate of this viscosity increase is dependent on factors such as light intensity, photoinitiator concentration, and temperature. Understanding the rheological behavior during curing is vital for applications where the flow and setting time of the resin are important, such as in coatings, adhesives, and 3D printing. researchgate.net

Table 4: Key Rheological Parameters of Polymerizing this compound Systems

ParameterDescriptionSignificance
Initial Viscosity The viscosity of the monomer or resin formulation before polymerization.Affects processability and polymerization kinetics.
Gel Point The time or conversion at which the system transitions from a liquid to a solid.Defines the working time of the resin.
Storage Modulus (G') A measure of the elastic response of the material.Indicates the development of the solid-like network.
Loss Modulus (G'') A measure of the viscous response of the material.Dominates before the gel point.

Other Advanced Spectroscopic and Physical Characterization Methods

In addition to the techniques mentioned above, a range of other spectroscopic and physical characterization methods are employed to provide a comprehensive understanding of this compound and its polymers.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the chemical structure of the 1,3-PGDMA monomer and for monitoring the extent of polymerization. nih.gov The FTIR spectrum of the monomer will show characteristic absorption bands for the methacrylate group, including the C=C double bond (around 1638 cm⁻¹) and the C=O ester group (around 1720 cm⁻¹). During polymerization, the intensity of the C=C peak decreases, and the degree of conversion can be calculated by monitoring this change relative to an internal standard peak that remains constant, such as the C=O peak.

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal transitions of polymers, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). nih.gov For the amorphous poly(1,3-PGDMA), the most significant thermal event observed by DSC would be the glass transition temperature, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is an important parameter as it defines the upper-use temperature of the material. DSC can also be used in a photo-DSC mode to measure the heat of polymerization, which can be used to determine the degree of conversion. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. nih.gov This technique is used to evaluate the thermal stability of poly(1,3-PGDMA). The TGA thermogram provides information on the decomposition temperature of the polymer, which is a critical parameter for determining its processing and service temperature limits. The analysis is typically performed in an inert atmosphere (e.g., nitrogen) to study the degradation of the polymer backbone, or in an oxidative atmosphere (e.g., air) to assess its oxidative stability. For poly(dimethacrylates), decomposition often occurs in multiple stages, corresponding to the breakdown of different parts of the polymer network. researchgate.netresearchgate.net

Table 5: Summary of Other Advanced Characterization Techniques for Poly(this compound)

TechniqueInformation Obtained
FTIR Chemical structure confirmation, degree of conversion.
DSC Glass transition temperature (Tg), heat of polymerization.
TGA Thermal stability, decomposition temperature.

Degradation Mechanisms and Environmental Fate of 1,3 Propanediol Dimethacrylate Polymers

Thermal Degradation Pathways and Kinetics

The thermal stability and degradation behavior of polymers derived from 1,3-propanediol (B51772) dimethacrylate are critical determinants of their processing parameters and service life at elevated temperatures. The degradation process in such cross-linked polymer networks is a complex phenomenon involving multiple reaction steps. scu.ac.ire3s-conferences.org Heat provides the necessary energy to initiate the dissociation of chemical bonds within the polymer structure, leading to the deconstruction of the molecular network. researchgate.net The study of thermal degradation kinetics, often through thermogravimetric analysis (TGA), provides insight into the material's stability and the mechanisms governing its decomposition. mdpi.com

Isoconversional kinetic analysis, also known as a model-free method, is a powerful tool for studying the kinetics of complex processes like the thermal degradation of polymers. researchgate.netmdpi.com This approach allows for the determination of the apparent activation energy (Ea) as a function of the extent of conversion (α) without assuming a specific reaction model. mdpi.comresearchgate.net For dimethacrylate copolymers, isoconversional analysis has revealed that the activation energy often varies with the degree of degradation, indicating a multi-step degradation mechanism. mdpi.comdntb.gov.ua

The degradation of dimethacrylate polymers, including those structurally similar to poly(1,3-propanediol dimethacrylate), often proceeds through at least two main stages. mdpi.com The initial stage of degradation typically involves the scission of weaker bonds within the polymer network. As the degradation progresses to higher conversions, the activation energy may change, reflecting a shift in the dominant degradation mechanism, such as the breaking of the more stable cross-links. mdpi.com The use of multiple heating rates in TGA experiments is recommended by the International Confederation for Thermal Analysis and Calorimetry (ICTAC) to obtain reliable kinetic parameters from isoconversional methods. mdpi.comresearchgate.net

Table 1: Representative Activation Energies for Thermal Degradation of a Dimethacrylate Copolymer System

Extent of Conversion (α) Apparent Activation Energy (Ea) (kJ/mol)
0.1 160
0.3 175
0.5 190
0.7 210
0.9 205

Note: This table is illustrative, based on typical findings for dimethacrylate systems. Actual values for this compound polymers may vary.

The thermal degradation of acrylate (B77674) and methacrylate (B99206) polymers proceeds through various scission mechanisms, primarily random chain scission and end-chain scission (depolymerization). fiveable.meresearchgate.net For cross-linked dimethacrylate polymers, random chain scission is often the dominant initial process, where the polymer backbone breaks at random points. us.esresearchgate.net This leads to a rapid decrease in molecular weight between cross-links.

Pyrolysis-gas chromatography/mass spectrometry (py-GC/MS) is a key technique for identifying the volatile products formed during thermal degradation. researchgate.net For polyacrylates, degradation typically yields a complex mixture of products resulting from both main-chain and side-chain scission. researchgate.net Primary degradation products can include the original monomer (this compound), methacrylic acid, and various smaller ester fragments. researchgate.net Secondary reactions at higher temperatures can lead to the formation of aldehydes, alcohols, and carbon oxides. nih.govmdpi.com

The degradation pathways can be summarized as follows:

Initiation: Homolytic cleavage of C-C bonds in the polymer backbone, which are weaker than C-H or C=O bonds, forms macroradicals. nist.gov

Depropagation (Unzipping): End-chain scission can occur, leading to the release of monomer units. This is more prevalent in polymethacrylates than polyacrylates. fiveable.me

Random Scission: Cleavage at random points along the polymer chain produces a variety of smaller, volatile fragments. us.es

Side-Group Reactions: The ester groups in the dimethacrylate structure can undergo decomposition, potentially leading to decarboxylation. researchgate.net

The thermal stability of a polymer is significantly influenced by its network structure and crosslink density. marquette.edunih.gov Generally, a higher crosslink density enhances the thermal stability of a polymer. researchgate.net The increased number of covalent bonds per unit volume restricts the thermal motion of polymer chains, requiring more energy to initiate bond scission and the subsequent volatilization of degradation products. researchgate.net

In dimethacrylate-based networks, increasing the concentration of the cross-linking agent (in this case, this compound) leads to a more rigid and compact structure. researchgate.net This increased rigidity can raise the onset temperature of degradation. marquette.eduresearchgate.net Thermogravimetric analysis (TGA) typically shows that polymers with higher crosslink densities exhibit higher temperatures for 5% or 10% weight loss (T5%, T10%) and a greater amount of char residue at high temperatures. nist.govmarquette.edu

However, the relationship is not always linear. An extremely high crosslink density can introduce strain into the network, potentially creating weak points that may lower the initial decomposition temperature. The chemical nature of the cross-linker itself also plays a crucial role; for instance, aromatic cross-linkers generally impart greater thermal stability than aliphatic ones like the 1,3-propanediol group. marquette.edu

Table 2: Effect of Crosslinker Concentration on Thermal Stability Parameters

Crosslinker Concentration (mol%) Onset Degradation Temperature (°C) Temperature at Max Degradation Rate (°C) Char Yield at 600°C (%)
5 320 380 5
10 335 395 8
20 350 410 12

Note: This is a representative data table illustrating the general trend. Specific values depend on the complete polymer system and experimental conditions.

Hydrolytic Stability and Degradation Mechanisms

Hydrolytic degradation involves the reaction of the polymer with water, leading to the cleavage of chemical bonds. nih.gov For polymers containing ester linkages, such as those made from this compound, hydrolysis is a primary degradation pathway in aqueous environments. researchgate.net This process is of particular importance in applications where the material is exposed to moisture, bodily fluids, or environmental weathering. mdpi.com

The ester groups (-COO-) in the backbone and cross-links of the poly(this compound) network are susceptible to hydrolysis. The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group, leading to chain scission and the formation of a carboxylic acid and an alcohol. researchgate.net This process reduces the average molar mass of the polymer and can compromise its mechanical integrity. nih.gov

Several factors influence the rate of hydrolytic degradation:

Temperature: Higher temperatures increase the kinetic energy of water molecules and the polymer chains, accelerating the rate of hydrolysis. researchgate.net

pH: Hydrolysis is catalyzed by both acids and bases. The degradation rate is typically lowest at neutral pH and increases significantly under acidic or alkaline conditions. researchgate.netmdpi.com

Water Sorption: The amount of water absorbed by the polymer matrix directly affects the degradation rate. More hydrophilic polymers or those with higher free volume will absorb more water, leading to faster hydrolysis. mdpi.comresearchgate.net

Polymer Morphology: Degradation often begins in the amorphous regions of a polymer, as water can more easily penetrate these areas compared to the more ordered crystalline regions. researchgate.net

The chemical structure of the polymer plays a paramount role in its hydrolytic stability. The presence of certain functional groups can either enhance or diminish its resistance to hydrolysis. For instance, the incorporation of hydroxyl (-OH) groups into the polymer backbone, often found in dental resins like Bis-GMA (which contains two hydroxyl groups), can influence water sorption and, consequently, hydrolytic stability. mdpi.com

Biodegradation Studies (for related dimethacrylate polymers and precursors)

The biodegradation of polymers derived from this compound, like other synthetic polymers, is a critical aspect of their environmental impact. Studies on related dimethacrylate polymers and their precursors, such as 1,3-propanediol, provide essential insights into the potential degradation pathways and mechanisms.

Assessment of Enzymatic Biodegradation Processes

Diffusion: The enzyme moves from the bulk solution to the surface of the polymer.

Adsorption: The enzyme adsorbs onto the polymer substrate, forming an enzyme-substrate complex.

Catalysis: The enzyme catalyzes the hydrolytic cleavage of the ester bonds within the polymer backbone.

Diffusion of Products: The resulting soluble degradation products (oligomers and monomers) diffuse away from the polymer surface into the surrounding solution.

The rate of the entire degradation process is governed by the slowest of these steps. For many hydrophobic polyesters, the degradation occurs primarily at the surface, a mechanism known as "surface erosion." This is because hydrophilic enzymes have difficulty penetrating the bulk of a hydrophobic polymer. As a result, the polymer material is lost from the surface layer by layer, while the core of the material maintains its structural integrity for a longer period.

Enzymes such as lipases and cutinases, which are common in various microorganisms, are known to be effective in catalyzing the hydrolysis of ester bonds. For semi-crystalline polymers, enzymatic attack preferentially occurs in the more accessible amorphous regions of the polymer matrix. The cleavage of the ester bonds in a polymer chain based on this compound would ultimately yield 1,3-propanediol and methacrylic acid or its oligomers.

Biodegradation in Specific Environmental Media (e.g., Seawater)

The marine environment presents a unique set of conditions for biodegradation, including specific microbial communities, salinity, and temperature. The biodegradation of polymers in seawater is a crucial factor in assessing the environmental risk of plastic pollution. Standardized test methods, such as the OECD 306 "Biodegradability in Seawater," are designed to evaluate the potential for substances to be broken down by marine microorganisms.

Studies on related biodegradable polyesters, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), provide a model for understanding how polymers degrade in marine environments. Research on PHBV films immersed in natural seawater has demonstrated significant weight loss over several months, accompanied by visible surface erosion. service.gov.uk This degradation is attributed to the activity of marine microorganisms that colonize the polymer surface. service.gov.uk The bioassimilation of the polymer by these microorganisms can be confirmed by measuring the release of carbon dioxide (CO2) in controlled respirometric tests. service.gov.uk

The process begins with the colonization of the polymer surface by a microbial biofilm. These microorganisms then excrete extracellular enzymes, such as depolymerases, which hydrolyze the polymer chains. service.gov.uk The resulting smaller molecules can then be transported into the microbial cells and used as a source of carbon and energy. service.gov.uk The rate of biodegradation in seawater is highly dependent on the specific polymer's characteristics (e.g., crystallinity, molecular weight) and the environmental conditions, including the composition and density of the microbial inoculum. service.gov.uk

Environmental Fate Assessment of the Compound and its Degradation Products (Academic Focus)

The environmental fate of this compound is determined by its physicochemical properties, which influence its distribution among different environmental compartments, its potential to accumulate in organisms, and its ultimate persistence.

Partitioning Behavior in Environmental Compartments (e.g., Water, Soil)

The partitioning behavior of a chemical describes its tendency to distribute between different environmental phases, such as water, soil, and air. This behavior is largely governed by properties like water solubility and the soil organic carbon-water partition coefficient (Koc). The partition coefficient (Kd) describes the ratio of a substance's concentration in the solid phase (soil or sediment) to its concentration in the aqueous phase at equilibrium. service.gov.uk For organic compounds, this partitioning is often normalized to the fraction of organic carbon in the soil (foc), yielding the Koc value. service.gov.uk

The precursor, 1,3-propanediol, is miscible with water, indicating it will predominantly remain in the aqueous phase and have low affinity for soil and sediment. chemicalbook.com In contrast, this compound, being a larger and less polar diester, is expected to have significantly lower water solubility. This lower polarity and higher molecular weight suggest a greater affinity for the organic carbon fraction of soil and sediment, leading to a higher Koc value compared to its precursor. Therefore, if released into the environment, this compound would be more likely to adsorb to soil particles and organic matter rather than remaining dissolved in water.

Evaluation of Bioaccumulation Potential (using log Kow values)

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from the environment and becomes concentrated in its tissues. The octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow), is a key parameter used to predict the bioaccumulation potential of a substance. A higher log Kow value indicates greater lipophilicity (fat-solubility) and a higher tendency to accumulate in the fatty tissues of organisms.

Table 1: Physicochemical Properties of 1,3-Propanediol (Precursor)

PropertyValueReference
Molecular FormulaC₃H₈O₂
Molecular Weight76.09 g/mol
Water SolubilityMiscible
log Kow (Octanol-Water Partition Coefficient)-1.04

Classification of Ready Biodegradability

"Ready biodegradability" is a classification based on stringent screening tests, such as those described in the OECD 301 guidelines, which assess a chemical's potential for rapid and ultimate degradation in an aerobic aqueous environment. oecd.orgoecd.org To be classified as readily biodegradable, a substance must typically achieve a high percentage of degradation (e.g., >60% of its theoretical CO2 production or >70% removal of dissolved organic carbon) within a 28-day period, including passing this threshold within a 10-day window. oecd.org

Studies have shown that the precursor, 1,3-propanediol, is readily biodegradable. In one study, it achieved 71% biodegradation in 28 days, confirming its non-persistent nature in aquatic and soil environments.

While specific OECD 301 test data for this compound are not available, information on related compounds suggests it is likely to undergo degradation. Basic methacrylate esters are generally considered to biodegrade rapidly in water. mpausa.org The primary degradation pathway for this compound is expected to be the hydrolysis of its two ester bonds. This hydrolysis, which can be abiotically or biotically mediated, would break the compound down into its constituent parts: 1,3-propanediol and methacrylic acid. As 1,3-propanediol is classified as readily biodegradable, and methacrylic acid is also known to be biodegradable, the parent compound is not expected to persist in the environment. mpausa.org

Comparative Life Cycle Assessment (LCA) for Bio-Based vs. Petroleum-Based Materials

A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product throughout its life cycle, from raw material extraction to disposal. iastate.edumdpi.com For 1,3-propanediol (PDO), a key precursor for this compound, LCAs typically follow a "cradle-to-gate" approach, analyzing the impacts from the extraction or cultivation of raw materials to the point where the finished PDO leaves the factory gate. researchgate.netuu.nl This analysis is crucial for comparing the environmental performance of PDO derived from renewable (bio-based) sources versus traditional fossil fuels (petroleum-based).

Two primary petrochemical routes exist for producing PDO: one starting from ethylene (B1197577) oxide and another from acrylaldehyde. researchgate.net The bio-based alternative, which has been commercially implemented, primarily involves the fermentation of glucose derived from corn. researchgate.netuu.nlresearchgate.net Another emerging bio-based pathway uses glycerol, a byproduct of biodiesel production, as a feedstock. uu.nlresearchgate.net

Research Findings

Multiple studies have concluded that bio-based PDO offers significant environmental advantages over its petroleum-based counterparts, particularly concerning energy consumption and greenhouse gas emissions. acs.org

Greenhouse Gas (GHG) Emissions: Bio-based PDO production generally results in lower GHG emissions. The fermentation of corn-derived glucose to produce PDO has been shown to have a lower climate change potential than PDO derived from ethylene oxide. researchgate.netresearchgate.net Studies comparing various pathways indicate that GHG emissions for bio-based PDO range from 2.5 to 6.7 kg CO2 equivalent per kg of PDO, whereas fossil-based production results in 4.04 to 9.4 kg CO2 equivalent per kg of PDO. researchgate.net

Other Environmental Impact Categories: While bio-based production shows clear benefits in GHG emissions and NREU, it can have higher impacts in other environmental categories. researchgate.net The cultivation of feedstocks like corn requires significant land and water resources. acs.org Furthermore, agricultural processes can contribute to higher impacts in categories such as acidification and eutrophication due to fertilizer and pesticide use. researchgate.net The environmental profile of bio-based materials is heavily influenced by factors like the electricity mix used in processing and the specific agricultural practices employed. researchgate.net

The choice of feedstock for bio-based production is also a critical factor. While the corn-based glucose route is commercially established, the use of crude glycerol from biodiesel production is considered an attractive and potentially more sustainable alternative, partly because it utilizes a waste stream from another industrial process. uu.nlresearchgate.net The environmental performance of glycerol-based PDO is considered competitive with the glucose-based route and preferable to fossil-based alternatives. uu.nl

Data Tables

The following tables summarize the comparative environmental performance data for 1,3-propanediol (PDO) production pathways based on published research findings.

Interactive Data Table: Comparative Greenhouse Gas (GHG) Emissions

Production PathwayFeedstockGHG Emissions (kg CO₂ eq./kg PDO)Source
Bio-Based Corn (Glucose)Lower than petroleum-based routes researchgate.netresearchgate.net
Bio-Based Glycerol2.5 - 6.7 (Range for bio-based) researchgate.net
Petroleum-Based Ethylene Oxide4.04 - 9.4 researchgate.net
Petroleum-Based Acrylaldehyde4.04 - 9.4 researchgate.net

Interactive Data Table: Comparative Non-Renewable Energy Use (NREU)

Production PathwayFeedstockNREU PerformanceKey Influencing FactorSource
Bio-Based Corn (Glucose)Significantly lower than petroleum-basedPDO purification process (approx. 70% of NREU) researchgate.net
Petroleum-Based Ethylene OxideHigher than bio-basedEnergy for chemical synthesis researchgate.netacs.org

Theoretical and Computational Modeling of 1,3 Propanediol Dimethacrylate Polymer Systems

Molecular Dynamics Simulations of Polymer Network Formation and Evolution

Molecular dynamics (MD) simulations are a powerful tool for investigating the formation and evolution of polymer networks at the atomic level. researchgate.net These simulations can model the dynamic process of crosslinking and provide detailed information about the network topology and its influence on material properties.

In the context of 1,3-propanediol (B51772) dimethacrylate, MD simulations can be employed to study the random end-linking of monomer molecules to form the crosslinked network. researchgate.net The simulations can track the time evolution of the fraction of free ends, which often decays as a power law in time. researchgate.net The resulting network structures can be analyzed to understand how imperfections, such as loops and dangling ends, are influenced by the initial synthesis conditions. researchgate.net

Furthermore, MD simulations can elucidate the impact of cross-linking on the tribological behavior of polymer brushes, showing that an increase in the degree of cross-linking leads to an increase in the coefficient of friction. acs.org This is attributed to a reduction in the polymer concentration in the outer layer that participates in lubrication and an increased resistance to shear. acs.org For dimethacrylate polymers, the influence of crosslink density on failure behavior has been confirmed through molecular dynamics simulations. nih.gov

Generic bead-spring models are often used in MD simulations to represent the polymer chains and cross-linkers in the presence of an explicit solvent. acs.org These simulations have shown that both the degree of cross-linking and the length of the cross-linker affect the frictional properties. acs.org

Table 1: Influence of Cross-linking on Polymer Brush Properties from MD Simulations

Degree of Cross-linking Swelling Ratio Coefficient of Friction
3% Decreased Increased
18% Further Decreased Increased
36% No Significant Change No Significant Change

This table is interactive. You can sort and filter the data by clicking on the column headers.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Monomer Reactivity and Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the reactivity of monomers like 1,3-propanediol dimethacrylate and the pathways of their polymerization reactions. researchgate.netresearchgate.net These calculations provide insights into the electronic structure of the monomer and the transition states of the reactions involved in polymerization.

DFT studies on acrylates and methacrylates have been used to model their reactivity and understand the effect of the pendant group size and polarity on their polymerizability. researchgate.net The geometries and frequencies of the monomers and transition states are typically calculated using methods like B3LYP/6-31+G(d), while energetics and kinetics are studied at a higher level of theory such as BMK/6-311+G(3df,2p)//B3LYP/6-31+G(d). researchgate.net

The rate constants for propagation (kp) calculated from these models generally mimic the qualitative polymerization trend of the monomers and can be used to predict their polymerizability behavior. researchgate.net For instance, DFT calculations have been used to construct structure-reactivity models for various acrylates and methacrylates, considering factors like pendant group size and polarity. researchgate.net These theoretical studies can also investigate the role of secondary reactions such as chain transfer to the monomer and polymer. researchgate.net

By combining time-dependent DFT, quantum chemical calculations, and kinetic simulations, it is possible to quantify photophysical properties and photolysis kinetics, which are crucial for photoinitiated polymerizations. mdpi.com These calculations can also be used to evaluate chain transfer and fragmentation kinetics for different classes of monomers, including methacrylates. mdpi.com

Table 2: DFT Functionals Used in Modeling Methacrylate (B99206) Polymerization Kinetics

DFT Functional Application
B3LYP/6-31+G(d) Geometry and frequency calculations researchgate.net
BMK/6-311+G(3df,2p) Energetics and kinetics studies researchgate.net
MPWB1K/6-311+G(3df,2p) Modeling relative propagation kinetics researchgate.net

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Predictive Modeling of Material Properties (e.g., Mechanical, Thermal) Based on Network Structure

Predictive modeling aims to establish quantitative relationships between the molecular structure of the polymer network and its macroscopic material properties. researchgate.netnih.gov These models are essential for the rational design of materials with tailored performance characteristics.

For dimethacrylate polymer networks, group contribution approaches have been developed to predict physical properties such as density (ρ) and glass transition temperature (Tg). researchgate.net These methodologies are based on the additive principle of the known monomer chemical structures. The predicted values of density have shown a maximum deviation of only 1% from experimental values. researchgate.net The prediction of Tg often treats the dimethacrylate structural units as main chains between trifunctional, volumeless cross-links. researchgate.net

The mechanical behavior of these networks can be explained in terms of structural parameters like the degree of conversion (DC) and the theoretical crosslink density (q). researchgate.net The monomer's molecular weight is often used to approximate the average molecular weight between cross-links (Mc). nih.govresearchgate.net An increase in crosslink density leads to a decrease in the possibility of chain reorganization, resulting in an increased modulus. mdpi.com

The generalized Maxwell model, represented by a Prony series, can be used to model the time-dependent mechanical properties, such as stress relaxation. nih.gov This approach allows for the simulation of mechanical behavior under monotonic loading and can demonstrate stiffening behavior. nih.gov

Table 3: Predicted vs. Experimental Properties of Dimethacrylate Networks

Property Prediction Method Accuracy
Density (ρ) Group Contribution Max 1% deviation from experimental researchgate.net
Glass Transition Temperature (Tg) Group Contribution 75% of values differ by < 20 K from experimental researchgate.net

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Kinetic Modeling and Simulation of Complex Polymerization Processes

Kinetic modeling and simulation are crucial for understanding and optimizing the complex polymerization processes of multifunctional monomers like this compound. These models can predict the evolution of monomer conversion, polymer molecular weight, and network structure over time. ipb.ptnist.gov

For dimethacrylate/dimethacrylate copolymerizations, unsteady-state polymerizations are performed to obtain kinetic parameters as a function of double-bond conversion. nist.govbohrium.com These studies have shown that reaction diffusion-controlled termination dominates as the reaction progresses. nist.govbohrium.com The exothermic heat flux from differential scanning calorimetry (DSC) can be used to determine the rate of polymerization. nist.gov

Software packages like PREDICI® are used for the kinetic modeling of free radical copolymerizations. mdpi.com These models can incorporate diffusion-controlled effects and side reactions like backbiting. mdpi.com A general kinetic approach, such as the extended method of moments, can predict average molecular weights and distributions, sequence length distributions, and mean square radius of gyration for non-linear irreversible multicomponent polymerizations, both before and after gelation. ipb.pt

A detailed kinetic scheme for the copolymerization of methyl methacrylate (MMA) with a dimethacrylate crosslinker can involve numerous chemical species and reactions, including initiator decomposition, initiation of monomers, propagation, and various chain transfer reactions. ipb.pt These models are essential for capturing the complex interplay of factors that govern the final polymer properties. nist.govbohrium.com

Table 4: Key Aspects of Kinetic Modeling for Dimethacrylate Polymerization

Modeling Aspect Description
Kinetic Parameters Determined as a function of conversion using unsteady-state experiments. nist.govbohrium.com
Termination Mechanism Dominated by reaction diffusion control as polymerization proceeds. nist.govbohrium.com
Simulation Software PREDICI® is used for modeling complex copolymerizations, including diffusion effects. mdpi.com
Predictive Capabilities Models can predict molecular weight distributions and network architecture. ipb.pt

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Q & A

Q. What are the key synthetic routes for 1,3-propanediol dimethacrylate, and how do reaction conditions influence purity?

  • Methodological Answer: 1,3-PDDMA is synthesized via esterification of 1,3-propanediol with methacrylic acid or its derivatives (e.g., methacrylic anhydride). Critical parameters include:
  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzyme-mediated approaches affect reaction rate and byproduct formation .
  • Solvent system : Anhydrous toluene or pyridine minimizes hydrolysis of methacrylic anhydride .
  • Temperature control : Reflux conditions (~110–120°C) optimize esterification efficiency but require inert atmospheres to prevent radical polymerization of methacrylate groups .
    Post-synthesis, purification via recrystallization (methanol) or column chromatography is essential to achieve >95% purity .

Q. How is 1,3-PDDMA characterized structurally, and what analytical techniques validate its purity?

  • Methodological Answer:
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm ester bond formation (e.g., peaks at δ 5.6–6.3 ppm for methacryloyl protons) .
  • FTIR : Absorbance at ~1720 cm1^{-1} (C=O stretch) and 1630 cm1^{-1} (C=C stretch) .
  • Chromatography : GC-MS or HPLC quantifies residual monomers and byproducts (e.g., unreacted methacrylic acid) .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies glass transition temperatures (TgT_g) for crosslinking efficiency in polymer applications .

Advanced Questions

Q. How can experimental design optimize 1,3-PDDMA synthesis to minimize side reactions?

  • Methodological Answer:
  • Factorial design : Screen variables (e.g., molar ratio, temperature, catalyst concentration) to identify interactions affecting yield. For example, a central composite design (CCD) with ANOVA (p < 0.05) isolates significant factors .
  • Byproduct mitigation : Use in situ 1^1H NMR or inline IR to monitor reaction progress and adjust conditions (e.g., adding radical inhibitors like BHT to suppress polymerization) .
  • Replication : Perform 5+ replicates at center points to quantify experimental error and validate robustness .

Q. What contradictions exist in reported catalytic efficiencies for 1,3-PDDMA polymerization, and how can they be resolved?

  • Methodological Answer: Discrepancies arise from:
  • Catalyst-support interactions : Heterogeneous catalysts (e.g., Pd/C vs. Ru/Al2_2O3_3) show varying selectivity in glycerol hydrogenolysis-derived 1,3-propanediol, affecting methacrylate precursor quality .
  • Crosslinking kinetics : Conflicting TgT_g values in copolymers may stem from differences in initiator systems (e.g., benzoyl peroxide vs. UV initiation). Resolve via time-resolved rheometry or FTIR-ATR to track conversion rates .
  • Data normalization : Standardize reporting of catalyst turnover frequency (TOF) relative to substrate purity (e.g., GC-confirmed 1,3-propanediol ≥99%) .

Q. How do degradation products of 1,3-PDDMA-based polymers impact biocompatibility studies, and what analytical methods detect them?

  • Methodological Answer:
  • Degradation pathways : Hydrolysis of ester bonds releases methacrylic acid and 1,3-propanediol, which may alter local pH or cytotoxicity.
  • Detection methods :
  • HS-SPME-GC-MS : Identifies volatile degradation products (e.g., methacrylic acid) in simulated physiological conditions .
  • LC-MS/MS : Quantifies non-volatile leachables (e.g., oligomers) with LOQ ≤10 ppb .
  • Mitigation : Accelerated aging studies (ISO 10993) with controlled humidity/temperature profiles predict long-term stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.